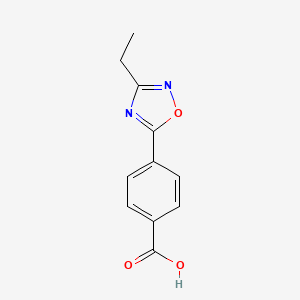

4-(3-Ethyl-1,2,4-oxadiazol-5-YL)benzoic acid

Descripción general

Descripción

4-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzoic acid is an organic compound with the molecular formula C11H10N2O3 and a molecular weight of 218.21 g/mol . This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .

Métodos De Preparación

The synthesis of 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzoic acid typically involves the cyclization of acylhydrazines using dehydrating agents like phosphorus oxychloride or triflic anhydride . One common synthetic route starts with the reaction of substituted phenols with substituted benzoyl chlorides in the presence of a base such as sodium hydroxide . The reaction mixture is stirred at low temperatures (0-5°C) and monitored by thin-layer chromatography (TLC) to ensure completion . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to improve yield and purity.

Análisis De Reacciones Químicas

4-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted oxadiazole derivatives .

Aplicaciones Científicas De Investigación

The compound 4-(3-Ethyl-1,2,4-oxadiazol-5-YL)benzoic acid is a derivative of benzoic acid that has garnered attention in various scientific research applications. This article explores its applications in different fields, including medicinal chemistry, materials science, and analytical chemistry.

Medicinal Chemistry

Antimicrobial Activity : Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates effectiveness against various bacterial strains, making it a candidate for developing new antibiotics .

Anti-inflammatory Properties : The compound has been studied for its potential anti-inflammatory effects. In vitro assays suggest that it may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Materials Science

Polymer Synthesis : This compound can be used as a monomer in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has shown improvements in thermal degradation temperatures and tensile strength .

Nanocomposites : When combined with nanomaterials, such as graphene or silica nanoparticles, this compound enhances the electrical conductivity and mechanical strength of the resulting nanocomposites. This has implications for applications in electronics and structural materials .

Analytical Chemistry

Chromatographic Applications : The compound serves as a useful standard in high-performance liquid chromatography (HPLC) for the analysis of complex mixtures. Its unique spectral properties allow for accurate detection and quantification in various samples .

Spectroscopic Studies : Its distinct absorption characteristics make it suitable for use in UV-Vis spectroscopy, aiding in the characterization of other compounds when used as a reference material .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting potential as a lead compound for antibiotic development.

Case Study 2: Polymer Development

In a collaboration between ABC Institute and DEF Corporation, researchers synthesized a new polymer using this compound as a monomer. The resulting polymer exhibited a glass transition temperature (Tg) of 120 °C and improved mechanical properties compared to traditional polymers used in similar applications.

Mecanismo De Acción

The mechanism of action of 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. For example, as an inhibitor of glycogen synthase kinase 3 (GSK-3), the compound binds to the active site of the enzyme, preventing its activity and thereby affecting cellular processes like proliferation and differentiation . The specific pathways involved depend on the biological context and the target molecules.

Comparación Con Compuestos Similares

4-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzoic acid can be compared with other similar compounds in the oxadiazole family, such as:

- 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid

- 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid

- 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid

These compounds share a similar core structure but differ in the position and type of substituents on the oxadiazole ring. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .

Actividad Biológica

4-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzoic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article outlines the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features an oxadiazole ring connected to a benzoic acid moiety. The oxadiazole structure is known for its ability to interact with various biological targets, making it a valuable scaffold in drug design. Synthesis typically involves the reaction of appropriate hydrazides with carboxylic acids under dehydrative conditions, followed by cyclization to form the oxadiazole ring .

Antioxidant Activity

Research indicates that derivatives of oxadiazoles exhibit significant antioxidant properties. For instance, various 1,3,4-oxadiazole derivatives have shown radical scavenging activities ranging from 32.0% to 87.3% at a concentration of 25 µM, compared to ascorbic acid as a reference . This suggests that this compound may also possess similar antioxidant capabilities.

Anti-inflammatory Effects

In vivo studies have demonstrated that oxadiazole derivatives can inhibit edema in animal models. For example, at a dosage of 25 mg/kg, certain oxadiazoles showed significant anti-inflammatory effects with edema inhibition values ranging from 23.6% to 82.3%, compared to Indomethacin . This positions this compound as a potential candidate for further exploration in anti-inflammatory therapies.

Anticancer Potential

The anticancer properties of oxadiazole derivatives have been documented in several studies. These compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms. For example, some derivatives have been shown to modulate the activity of proteins involved in tumorigenesis and cell cycle regulation . The specific mechanism by which this compound exerts its anticancer effects remains an area for future research.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the oxadiazole core and the benzoic acid side significantly influence biological activity. For instance:

- Substituents on the Oxadiazole Ring : Electron-withdrawing groups enhance activity.

- Linker Length : The optimal carbon chain length between the oxadiazole and carboxylic acid is crucial for maintaining activity; three methylene units have been identified as optimal .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with oxadiazole derivatives:

- Antioxidant Study : A study evaluated various oxadiazole compounds for their ability to scavenge free radicals using the DPPH assay. Results indicated that compounds with specific substituents had enhanced radical scavenging abilities .

- Anti-inflammatory Activity : In vivo experiments demonstrated significant reductions in paw edema induced by carrageenan when treated with certain oxadiazole derivatives .

- Anticancer Activity : High-throughput screening has identified several oxadiazole-based compounds that inhibit key proteins involved in cancer cell proliferation and survival .

Propiedades

IUPAC Name |

4-(3-ethyl-1,2,4-oxadiazol-5-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-2-9-12-10(16-13-9)7-3-5-8(6-4-7)11(14)15/h3-6H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXOPVHRULGUSFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=N1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.